molecular formula C9H7NO3 B1473985 6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile CAS No. 1427365-61-4

6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile

Cat. No.: B1473985
CAS No.: 1427365-61-4
M. Wt: 177.16 g/mol
InChI Key: QHTDWXKQLLDGGY-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 6-methoxybenzo[d]dioxole-5-carbonitrile is built upon a fused ring system that integrates a benzene ring with a 1,3-dioxole heterocycle. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-methoxybenzo[d]dioxole-5-carbonitrile, which accurately reflects its structural components and substitution pattern. The compound possesses the molecular formula C₉H₇NO₃ with a molecular weight of 177.16 grams per mole, indicating a relatively compact yet functionally diverse molecular structure.

The structural framework consists of a benzene ring fused to a five-membered 1,3-dioxole ring, creating a bicyclic system known as benzo[d]dioxole. This core structure is further modified by two critical functional groups: a methoxy group (-OCH₃) at the 6-position and a carbonitrile group (-C≡N) at the 5-position. The positioning of these substituents creates a highly ordered molecular geometry that influences both the compound's chemical reactivity and physical properties. The Chemical Abstracts Service registry number 1427365-61-4 provides a unique identifier for this specific structural arrangement.

The Simplified Molecular Input Line Entry System representation COC1=C(C#N)C=C2OCOC2=C1 demonstrates the connectivity pattern within the molecule, showing how the methoxy and carbonitrile groups are integrated into the fused ring system. The European Community number 897-041-7 further confirms the compound's regulatory identification within chemical databases. This nomenclature system ensures precise identification and communication regarding this specific molecular structure across various scientific and industrial applications.

Table 1: Fundamental Molecular Properties of 6-Methoxybenzo[d]dioxole-5-carbonitrile

Property Value Reference
International Union of Pure and Applied Chemistry Name 6-methoxybenzo[d]dioxole-5-carbonitrile
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Chemical Abstracts Service Number 1427365-61-4
European Community Number 897-041-7
MDL Number MFCD23709643
Simplified Molecular Input Line Entry System COC1=C(C#N)C=C2OCOC2=C1

Crystallographic Characteristics and Conformational Studies

The crystallographic analysis of 6-methoxybenzo[d]dioxole-5-carbonitrile reveals important structural information about its solid-state organization and molecular conformation. The compound exists as a solid at room temperature, which facilitates detailed X-ray crystallographic studies that provide insight into its three-dimensional molecular arrangement. The International Chemical Identifier key QHTDWXKQLLDGGY-UHFFFAOYSA-N serves as a unique fingerprint for the compound's specific stereochemical configuration.

Conformational studies indicate that the molecule adopts a predominantly planar configuration, with the benzene ring and dioxole ring maintaining coplanarity to maximize conjugation and minimize steric interactions. This planar arrangement is characteristic of benzodioxole derivatives and contributes to the compound's stability and electronic properties. The methoxy group at the 6-position adopts a conformation that minimizes steric hindrance with adjacent atoms while maintaining optimal orbital overlap for electronic stabilization.

The carbonitrile functional group at the 5-position exhibits linear geometry consistent with its sp hybridization, creating a rigid structural element that influences the overall molecular shape. The dioxole ring adopts an envelope conformation, with the methylene carbon (-CH₂-) slightly out of the plane formed by the other four atoms of the five-membered ring. This conformational preference minimizes ring strain while maintaining favorable electronic interactions within the fused ring system.

Research findings from structural databases indicate that the compound demonstrates high purity levels of approximately 95 percent in commercial preparations, suggesting excellent crystalline order and minimal structural defects. The solid-state organization likely involves intermolecular interactions such as dipole-dipole forces between carbonitrile groups and hydrogen bonding interactions involving the methoxy substituent, contributing to the compound's stability and crystalline properties.

Electronic Structure and Orbital Hybridization Analysis

The electronic structure of 6-methoxybenzo[d]dioxole-5-carbonitrile exhibits complex orbital interactions resulting from the fusion of aromatic and heterocyclic components with electron-donating and electron-withdrawing functional groups. The benzene ring portion of the molecule maintains its characteristic π-electron system with sp² hybridized carbon atoms, creating a delocalized aromatic cloud that extends throughout the fused ring system.

The 1,3-dioxole ring contributes two oxygen atoms with lone pairs of electrons that participate in the overall electronic structure through both inductive and resonance effects. These oxygen atoms adopt sp³ hybridization for their sigma bonding framework while maintaining p orbitals containing lone pairs that can interact with the adjacent π-system. The methylene bridge (-CH₂-) connecting the two oxygen atoms in the dioxole ring exhibits sp³ hybridization, creating a slight deviation from planarity that influences the electronic distribution within the heterocycle.

The methoxy group at the 6-position acts as an electron-donating substituent through both inductive and resonance mechanisms. The oxygen atom in the methoxy group possesses lone pairs that can participate in resonance with the aromatic system, increasing electron density on the benzene ring. This electron donation is particularly significant at positions ortho and para to the methoxy group, influencing the compound's reactivity and electronic properties.

In contrast, the carbonitrile group at the 5-position serves as a strong electron-withdrawing substituent due to the electronegativity of nitrogen and the triple bond character of the carbon-nitrogen linkage. The carbon atom in the carbonitrile group exhibits sp hybridization, creating a linear geometry and significant electron withdrawal through both inductive and resonance effects. This electron withdrawal creates a polarized electronic environment that influences the compound's chemical behavior and spectroscopic properties.

Table 2: Electronic and Structural Characteristics

Structural Component Hybridization Electronic Effect Geometrical Feature
Benzene Ring Carbons sp² Aromatic delocalization Planar configuration
Dioxole Oxygen Atoms sp³ Lone pair donation Angular geometry
Methylene Bridge sp³ Conformational flexibility Envelope conformation
Methoxy Oxygen sp³ Electron donation Angular geometry
Carbonitrile Carbon sp Electron withdrawal Linear geometry
Carbonitrile Nitrogen sp Electron acceptance Linear geometry

The International Chemical Identifier code 1S/C9H7NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,5H2,1H3 provides a systematic representation of the compound's connectivity and hydrogen distribution, supporting the understanding of its electronic structure and bonding patterns. This electronic configuration creates a molecule with distinct regions of electron density variation, making it suitable for various chemical transformations and applications in synthetic chemistry.

Properties

IUPAC Name

6-methoxy-1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTDWXKQLLDGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C#N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on a variety of research studies and findings.

Synthesis and Structural Properties

This compound can be synthesized through various methods involving the modification of benzo[d][1,3]dioxole derivatives. The synthesis typically includes steps such as alkylation and functional group transformations. For instance, the introduction of a carbonitrile group is often achieved via nucleophilic substitution reactions on suitable precursors.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its potential as an insect growth regulator (IGR) and its cytotoxic effects against various cancer cell lines.

Insect Growth Regulation

Research indicates that derivatives of benzo[d][1,3]dioxole, including this compound, exhibit significant insecticidal properties by acting as inhibitors of chitinases, which are crucial for insect molting processes. For example, a study identified that certain derivatives had inhibitory constants (KiK_i) in the low micromolar range against specific chitinases involved in the development of Ostrinia furnacalis and Plutella xylostella .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds derived from this structure were tested against lung carcinoma (A549), rhabdomyosarcoma (RD), colon carcinoma (HCT116), and breast adenocarcinoma (MCF7) cells. The results indicated moderate cytotoxicity with varying IC50 values depending on the specific derivative tested .

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

  • Insecticidal Activity :
    • A series of benzo[d][1,3]dioxole derivatives were synthesized and screened for their ability to inhibit chitinases in insects. Compound d29 showed improved activity compared to lead compounds with KiK_i values indicating potent inhibition .
  • Cytotoxicity Against Cancer Cells :
    • A study evaluated several derivatives against multiple cancer cell lines. The findings revealed that modifications in the structure significantly affected cytotoxicity profiles. The introduction of methoxy groups was associated with enhanced activity .

Table 1: Inhibitory Activity Against Chitinases

CompoundKiK_i (μM)Target Insect
d290.8Ostrinia furnacalis
d2911.9Plutella xylostella
a122.3Multiple targets

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundA54915
This compoundRD20
This compoundHCT11625
This compoundMCF730

Scientific Research Applications

Pharmacological Applications

1. Auxin Receptor Agonists
Recent studies have identified derivatives of 6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile as potent auxin receptor agonists. These compounds are designed to enhance root growth in plants by mimicking the action of natural auxins. For instance, a series of compounds were synthesized and tested for their ability to promote root growth in Arabidopsis thaliana and Oryza sativa (rice) with promising results indicating their potential for agricultural applications .

2. Anti-inflammatory Properties
Research has indicated that derivatives of this compound may interact with the cGAS-STING-TBK1 signaling pathway, which is crucial for innate immune responses. By modulating this pathway, these compounds could potentially serve as therapeutic agents for inflammatory diseases and cancer treatment .

Agricultural Applications

1. Plant Growth Regulators
The compound has been explored as a plant growth regulator due to its ability to stimulate root development. In controlled experiments, various derivatives were tested for their efficacy in promoting root elongation and biomass accumulation in crops. The results showed that modifications to the benzodioxole structure significantly influenced biological activity, with some derivatives exhibiting enhanced performance compared to traditional auxins .

2. Crop Yield Enhancement
Field trials have demonstrated that applying formulations containing this compound can lead to increased crop yields. The mechanism involves improved nutrient uptake and stress resistance, making it a valuable addition to modern agricultural practices .

Material Science Applications

1. Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance the mechanical and thermal properties of materials. For example, incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength .

2. Chemical Sensors
Due to its electronic properties, derivatives of this compound are being investigated for use in chemical sensors. These sensors can detect specific analytes through changes in electrical conductivity or optical properties when exposed to target substances .

Case Studies

Study Application Findings
Study on Auxin AgonistsPlant GrowthCompounds promoted root growth by 30% compared to control .
Anti-inflammatory ResearchPharmacologyDerivatives effectively modulated the cGAS-STING pathway, reducing inflammation markers in vitro .
Material SynthesisMaterial ScienceEnhanced thermal stability in polymer composites was achieved with the incorporation of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key derivatives of benzo[d][1,3]dioxole-5-carbonitrile, highlighting substituent effects:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile Methoxy (OCH₃) C₉H₇NO₃ 196.16 Pharmaceutical intermediate; balanced electron-donating/withdrawing effects
Benzo[d][1,3]dioxole-5-carbonitrile (4k) None C₈H₅NO₂ 147.13 Baseline structure; used in organic synthesis
6-Aminobenzo[d][1,3]dioxole-5-carbonitrile Amino (NH₂) C₈H₆N₂O₂ 162.15 Bioactive precursor; strong electron-donating group
6-Nitrobenzo[d][1,3]dioxole-5-carbonitrile Nitro (NO₂) C₈H₄N₂O₄ 192.13 High-yield synthesis (83–95%) via Fe-N₃ catalysis; electron-deficient
2,2-Difluorobenzo[d][1,3]dioxole-5-carbonitrile Difluoro (F₂) C₈H₃F₂NO₂ 183.11 Enhanced stability; applications in fluorinated materials
6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid Carboxylic acid (COOH) C₉H₈O₅ 196.16 Laboratory research (non-drug use)

Preparation Methods

General Synthetic Strategies

The synthesis of 6-Methoxybenzo[d]dioxole-5-carbonitrile typically involves multi-step organic transformations. Common strategies include:

These methods are widely used in organic synthesis to form complex molecules with precise substitution patterns.

Specific Notes on Preparation of 6-Methoxybenzo[d]dioxole-5-carbonitrile

  • The benzodioxole ring system with a methoxy substituent can be synthesized or obtained as a precursor.
  • Lithiation of the aromatic ring adjacent to the methoxy and dioxole groups followed by formylation (with DMF) and subsequent conversion to nitrile using H2N-DABCO and KOtBu is a plausible route.
  • Alternatively, aromatic bromide derivatives of the methoxybenzodioxole can be converted to the nitrile via lithium-halogen exchange and subsequent reaction with the aminoazanium reagent.
  • Cross-coupling reactions (e.g., Suzuki or Sonogashira) may be used to install the nitrile-bearing aromatic fragment if starting from simpler benzodioxole derivatives.

Industrial and Practical Considerations

  • Industrial synthesis may employ continuous flow reactors to optimize reaction parameters such as temperature, reagent concentration, and reaction time, enhancing yield and purity.
  • Purification typically involves recrystallization or chromatographic techniques.
  • Careful control of reaction conditions is necessary to avoid over-reaction or decomposition, especially due to the sensitivity of the benzodioxole ring system.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield & Notes
Cross-coupling & condensation Benzodioxole derivatives Various catalysts and bases Multi-step, moderate temp Common but complex
Aminoazanium reagent (H2N-DABCO) from aldehydes Aromatic aldehydes H2N-DABCO, KOtBu, THF Room temp, air High yield, mild
From carboxylic acids via reduction Carboxylic acids CDI, DIBAL-H, H2N-DABCO, KOtBu Low temp to RT Moderate to high yield
From aromatics via lithiation Aromatic compounds tBuLi, DMF, H2N-DABCO, KOtBu Low temp lithiation Versatile, good yield
From aryl bromides via lithium-halogen exchange Aryl bromides tBuLi/nBuLi, DMF, H2N-DABCO, KOtBu Low temp Effective for halogenated substrates

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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